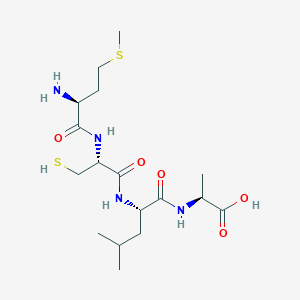
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of the amino acids L-methionine, L-cysteine, L-leucine, and L-alanine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-leucine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for L-cysteine and L-methionine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids, L-methionine and L-cysteine, can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed between cysteine residues can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine (disulfide bond between two cysteine residues).
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with various functional groups attached to the amino groups.
Scientific Research Applications
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, the sulfur-containing amino acids, L-methionine and L-cysteine, can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Additionally, the peptide may interact with cellular receptors and enzymes, modulating various biochemical pathways involved in cell signaling, metabolism, and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-alanyl-L-prolyl-L-arginylglycyl-L-phenylalanyl-L-seryl-L-cysteinyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-isoleucyl-L-alpha-aspartyl-L-leucyl-L-prolyl-L-valyl-L-lysyl-L-arginyl-L-arginyl-L-alanine: A longer peptide with similar amino acid composition.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar methionine and leucine residues.
Uniqueness
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both sulfur-containing amino acids (L-methionine and L-cysteine) and hydrophobic amino acids (L-leucine and L-alanine) contributes to its stability, reactivity, and biological activity.
Properties
CAS No. |
918529-14-3 |
|---|---|
Molecular Formula |
C17H32N4O5S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H32N4O5S2/c1-9(2)7-12(15(23)19-10(3)17(25)26)20-16(24)13(8-27)21-14(22)11(18)5-6-28-4/h9-13,27H,5-8,18H2,1-4H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
XAICRNRLUPNYDQ-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















